molecular formula C14H19NO2S B14952193 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B14952193
M. Wt: 265.37 g/mol
InChI Key: ONPRXALSUMSBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-(Thiophen-3-yl)ethan-1-one is a synthetic organic compound that features a pyrrolidine ring, a thiophene ring, and a cyclopropylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-(Thiophen-3-yl)ethan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced via nucleophilic substitution reactions using cyclopropylmethyl halides and appropriate nucleophiles.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-(Thiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine or thiophene rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles (e.g., amines, alcohols)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-(Thiophen-3-yl)ethan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, allowing for the exploration of new chemical reactions and pathways.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-(Thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, which are known for their biological activities.

    Thiophene Derivatives: Compounds containing thiophene rings, such as thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde, which are used in various chemical and pharmaceutical applications.

Uniqueness: 1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-(Thiophen-3-yl)ethan-1-one is unique due to the combination of its structural features, including the cyclopropylmethoxy group, pyrrolidine ring, and thiophene ring. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.

Properties

Molecular Formula

C14H19NO2S

Molecular Weight

265.37 g/mol

IUPAC Name

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-thiophen-3-ylethanone

InChI

InChI=1S/C14H19NO2S/c16-14(7-12-4-6-18-10-12)15-5-3-13(8-15)17-9-11-1-2-11/h4,6,10-11,13H,1-3,5,7-9H2

InChI Key

ONPRXALSUMSBQM-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)CC3=CSC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.